molecular formula C12H9NO2 B3326052 Methanone, (2-hydroxyphenyl)-2-pyridinyl- CAS No. 22945-62-6

Methanone, (2-hydroxyphenyl)-2-pyridinyl-

Cat. No.: B3326052
CAS No.: 22945-62-6
M. Wt: 199.2 g/mol
InChI Key: OQTXWHJGSGKFRD-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxyphenyl)-2-pyridinyl-, also known as 2-hydroxyphenyl 2-pyridyl ketone, is an organic compound with the molecular formula C12H9NO2. This compound is characterized by the presence of both a hydroxyphenyl group and a pyridinyl group attached to a central methanone (ketone) structure. It is a versatile compound with significant applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxyphenyl)-2-pyridinyl- typically involves the condensation of 2-hydroxybenzaldehyde with 2-pyridinecarboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction methods.

Industrial Production Methods

On an industrial scale, the production of Methanone, (2-hydroxyphenyl)-2-pyridinyl- can be achieved through a similar condensation reaction, but with optimized conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxyphenyl)-2-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone structure.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Methanone, (2-hydroxyphenyl)-2-pyridinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the pyridinyl group.

    2-Hydroxybenzophenone: Contains a hydroxyphenyl group but lacks the pyridinyl group.

    2-Pyridyl ketone: Contains a pyridinyl group but lacks the hydroxyphenyl group.

Uniqueness

Methanone, (2-hydroxyphenyl)-2-pyridinyl- is unique due to the presence of both hydroxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.

Properties

IUPAC Name

(2-hydroxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTXWHJGSGKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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